molecular formula C9H5F4NO B2920175 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile CAS No. 886497-94-5

2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

Cat. No. B2920175
CAS RN: 886497-94-5
M. Wt: 219.139
InChI Key: HTFVCDAKICJOMB-UHFFFAOYSA-N
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Description

“2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile” is a chemical compound with the CAS Number: 886497-94-5 . It has a molecular weight of 219.14 . The IUPAC name for this compound is [2-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5F4NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as “2-Fluoro-5-(trifluoromethyl)phenylboronic acid” have been used in functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .


Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature .

Scientific Research Applications

Reactivity and Characterization

2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile exhibits uncommon reactivity, with a notable instance being the loss of fluorine atoms leading to the formation of a trimeric compound. This phenomenon was isolated and characterized using techniques such as NMR and MS/MS studies, proposing an unprecedented reaction mechanism (Stazi et al., 2010).

Photoredox Catalysis in Synthesis

The molecule plays a role in photoredox catalysis, particularly in the fluoromethylation of carbon-carbon multiple bonds. This area of study is significant in the synthesis of organofluorine compounds, where trifluoromethyl and difluoromethyl groups are introduced into various molecular skeletons. The application of photoredox catalysis, using visible-light-induced single-electron-transfer processes, has been explored to achieve efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).

Fluorination Techniques

In the realm of fluorination techniques, this compound's derivatives have been utilized. For example, the use of Selectfluor® facilitated the C-4 fluorination of 3,5-diarylisoxazoles, demonstrating the versatility of fluorination reactions in modifying aromatic compounds to enhance their properties or introduce new functionalities (Stephens & Blake, 2004).

Source of Difluorocarbene

The compound has been investigated as a potential source of difluorocarbene, contributing to the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. This application is particularly relevant in the development of novel materials and pharmaceuticals, where the incorporation of fluorinated moieties can significantly alter the physical and chemical properties of the compounds (Thomoson & Dolbier, 2013).

Electrophilic Trifluoromethylthiolation Reagents

The exploration of electrophilic trifluoromethylthiolation reagents has also been a significant area of application. These reagents, derived from or related to this compound, have been utilized to introduce trifluoromethylthio groups into various molecules, a modification that is highly valued in drug discovery for enhancing lipophilicity and metabolic stability of potential therapeutics (Shao et al., 2015).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . The safety information pictograms indicate a GHS07 signal word warning .

properties

IUPAC Name

2-[2-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFVCDAKICJOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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